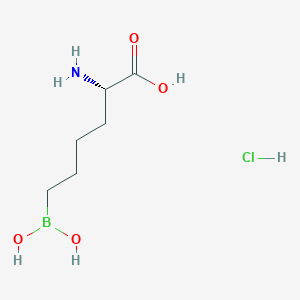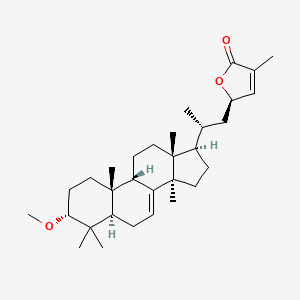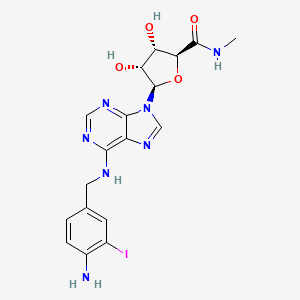
Acivicin
概要
説明
Acivicin is an analog of glutamine and a fermentation product of Streptomyces sviceus . It is an inhibitor of gamma-glutamyl transferase . It interferes with glutamate metabolism and inhibits glutamate-dependent synthesis of enzymes, potentially making it helpful in the treatment of solid tumors .
Synthesis Analysis
Acivicin has been extensively studied for its potential application as an anti-tumor drug . The structure of Acivicin mimics that of the natural amino acid glutamine, which may lead to the inhibition of associated pathways . In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases .
Molecular Structure Analysis
The structure of Acivicin is similar to that of the natural amino acid glutamine . This similarity may lead to the inhibition of associated pathways .
Chemical Reactions Analysis
Acivicin represents a small molecule with a conserved 4-chloroisoxazole motif. This core is electrophilic and reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom .
科学的研究の応用
Cancer Research: Mechanism of Growth Inhibition
Acivicin has been studied for its potential as an anti-tumor drug due to its ability to mimic the structure of the natural amino acid glutamine, leading to the inhibition of associated pathways . It has shown to inactivate several glutamine-dependent amidotransferases involved in purine and pyrimidine metabolism, which are crucial for DNA synthesis . However, its clinical application was halted due to severe neurotoxicity .
Anti-Parasitic Treatments
While primarily investigated for cancer treatment, Acivicin also exhibits anti-parasitic properties . Its structural similarity to glutamine allows it to interfere with the metabolic pathways of parasites, potentially offering a therapeutic avenue for parasitic infections.
Enzymatic Inhibition Studies
Acivicin is known to inhibit specific aldehyde dehydrogenases (ALDH4A1) by binding to the catalytic site, which has been validated through activity-based proteomic profiling (ABPP) in cancer cells . This inhibition is significant for understanding the metabolic pathways in various diseases.
Metabolic Studies
Research has indicated that Acivicin affects purine and pyrimidine metabolism, leading to decreases in cellular CTP and GTP levels . These findings are valuable for studying metabolic disorders and developing targeted therapies.
Proteomic Profiling
Acivicin has been used in ABPP to reveal a preference for specific aldehyde dehydrogenases in cancer cells . This application is crucial for identifying protein targets and understanding the molecular mechanisms of drug action.
Cell Growth Studies
Studies have shown that downregulation of ALDH4A1 by siRNA, which mimics the inhibitory effect of Acivicin, results in severe inhibition of cell growth . This insight is vital for developing strategies to control abnormal cell proliferation in various diseases.
Neurotoxicity Research
Due to its history of causing severe neurotoxic effects in clinical trials, Acivicin has become a subject of study in neurotoxicology . Understanding its neurotoxic mechanisms can help in designing safer drugs and in neuroprotective strategies.
作用機序
Target of Action
Acivicin, a natural product produced by Streptomyces sviceus, primarily targets aldehyde dehydrogenases , specifically ALDH4A1 . Aldehyde dehydrogenases are crucial enzymes involved in cellular detoxification, differentiation, and drug resistance .
Mode of Action
Acivicin inhibits the activity of ALDH4A1 by binding to its catalytic site . This interaction disrupts the normal function of ALDH4A1, leading to a significant impact on cellular processes .
Biochemical Pathways
Acivicin is an analog of glutamine and interferes with glutamate metabolism . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase . These enzymes are involved in purine and pyrimidine metabolism, and their inhibition by Acivicin leads to decreases in cellular CTP and GTP levels .
Result of Action
The inhibition of ALDH4A1 by Acivicin results in a severe inhibition of cell growth . This might provide an explanation for the cytotoxic effects of Acivicin . The clinical application of acivicin in cancer treatment was explored but failed due to unacceptable toxicity .
Safety and Hazards
Acivicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .
将来の方向性
The causes behind the desired and undesired biological effects of Acivicin have never been elucidated and only limited information about Acivicin-specific targets is available . More research is needed to elucidate the target spectrum of Acivicin in more detail . Future research directions could also include the exploration of its clinical application in cancer treatment .
特性
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIHIJWNYOLBE-OKKQSCSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046010 | |
| Record name | Acivicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |
| Record name | ACIVICIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Acivicin | |
CAS RN |
42228-92-2 | |
| Record name | Acivicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acivicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acivicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acivicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIVICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
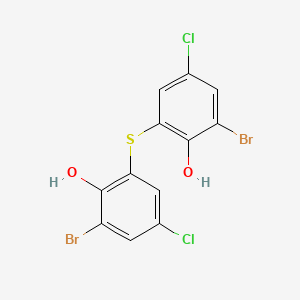
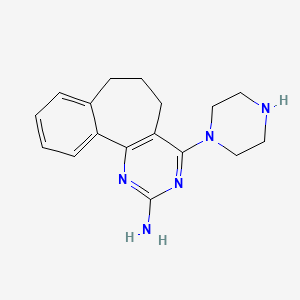

![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
